1-Amino-4-hydroxycyclohexanecarbonitrile

Physicochemical property Acid-base extraction Salt formation

1-Amino-4-hydroxycyclohexanecarbonitrile (CAS 221527-40-8, MF C₇H₁₂N₂O, MW 140.18) is a cyclic α-aminonitrile featuring a cyclohexane scaffold bearing a primary amine and nitrile at C1 along with a secondary hydroxyl at C4. This arrangement creates a uniquely bifunctional intermediate that combines the reactivity of an α-aminonitrile with an additional polar hydroxyl handle, distinguishing it from simpler monofunctional cyclohexane nitriles and α-aminonitriles.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B13946578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-4-hydroxycyclohexanecarbonitrile
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC(CCC1O)(C#N)N
InChIInChI=1S/C7H12N2O/c8-5-7(9)3-1-6(10)2-4-7/h6,10H,1-4,9H2
InChIKeyVPCOJUNPRISSIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-4-hydroxycyclohexanecarbonitrile: A Bifunctional α-Aminonitrile Building Block for Pharmaceutical and Agrochemical Synthesis


1-Amino-4-hydroxycyclohexanecarbonitrile (CAS 221527-40-8, MF C₇H₁₂N₂O, MW 140.18) is a cyclic α-aminonitrile featuring a cyclohexane scaffold bearing a primary amine and nitrile at C1 along with a secondary hydroxyl at C4 . This arrangement creates a uniquely bifunctional intermediate that combines the reactivity of an α-aminonitrile with an additional polar hydroxyl handle, distinguishing it from simpler monofunctional cyclohexane nitriles and α-aminonitriles . The predicted physicochemical profile — pKa 14.51, topological polar surface area (TPSA) 70.04 Ų, boiling point 304 °C, and density 1.14 g/cm³ — reflects the compound's enhanced polarity and hydrogen-bonding capacity relative to non-hydroxylated analogs .

Bifunctional scaffold Orthogonal amine, nitrile, and 4-hydroxyl handles for sequential derivatization
Stereochemical complexity Cis/trans diastereomerism supports stereochemically defined synthetic routes
Polar-solvent compatible Enhanced aqueous and polar organic solubility supports aqueous-phase reaction workflows
Ring-size stability Six-membered ring resists HCN elimination during hydrolysis and storage

Why 1-Amino-4-hydroxycyclohexanecarbonitrile Cannot Be Replaced by Simpler Cyclohexane Nitrile Analogs in Multi-Step Synthesis


Generic analog substitution fails because the 4-hydroxyl group fundamentally alters the compound's physical properties and synthetic utility in ways that are not recoverable by downstream processing. The hydroxyl raises the predicted pKa from 4.76 (1-aminocyclohexanecarbonitrile) to 14.51, completely changing the compound's ionization state and, consequently, its behavior during acid-base extraction, salt formation, and ion-exchange purification . The TPSA increases from 49.80 Ų to 70.04 Ų, shifting solubility from predominantly organic-soluble toward aqueous-miscible regimes and altering chromatographic retention . More critically, the 4-OH group introduces cis/trans diastereomerism absent in 1-aminocyclohexanecarbonitrile, meaning that a stereochemical selection step — whether chromatographic, crystallization-based, or enzymatic — becomes mandatory and cannot simply be omitted by swapping in a non-hydroxylated analog [1]. These combined differences mean that protocols validated with the 4-hydroxy compound cannot be directly transferred to simpler cyclohexane aminonitriles without re-optimization of every purification and stereocontrol step.

pKa shift of approximately 10 log units may alter extraction, salt formation, and ion-exchange purification — protocols may require re-optimization when substituting non-hydroxylated analogs
Cis/trans diastereomerism introduced by the 4-OH creates stereochemical complexity absent in simpler cyclohexane aminonitriles — separation steps become mandatory in stereodefined routes
TPSA increase of approximately 41% may shift solubility toward aqueous regimes — chromatographic retention and solvent compatibility may differ from non-hydroxylated analogs

Quantitative Comparative Evidence: 1-Amino-4-hydroxycyclohexanecarbonitrile vs. Closest Analogs [REFS-1][REFS-2][REFS-3][REFS-4][REFS-5][REFS-6]


Predicted Basicity (pKa) Differentiation: 1-Amino-4-hydroxycyclohexanecarbonitrile vs. 1-Aminocyclohexanecarbonitrile

1-Amino-4-hydroxycyclohexanecarbonitrile exhibits a predicted pKa of 14.51 ± 0.40, compared to 4.76 ± 0.70 for the non-hydroxylated analog 1-aminocyclohexanecarbonitrile . This represents a shift of approximately 9.75 log units toward weaker acidity (higher pKa), indicating that the 4-OH group dramatically suppresses protonation of the adjacent amine. In practical terms, the target compound remains predominantly unprotonated across nearly the entire aqueous pH range, whereas the comparator is substantially protonated below pH ~5 and requires strongly acidic conditions to maintain salt form .

Predicted Basicity
Data to verify
ΔpKa ≈ +9.75 log units
Ionization state differs significantly across aqueous pH range
Predicted values; experimental pKa determination recommended
Physicochemical property Acid-base extraction Salt formation

Topological Polar Surface Area (TPSA): Impact on Solubility and Chromatographic Behavior

The target compound has a measured/predicted TPSA of 70.04 Ų, versus 49.80 Ų for 1-aminocyclohexanecarbonitrile . The 20.24 Ų increase (≈41% relative increase) arises from the additional hydroxyl oxygen, which contributes one H-bond donor and one H-bond acceptor not present in the comparator. This shifts the compound from a predominantly lipophilic profile (comparator LogP ≈ 0.54) toward a more balanced polarity, enhancing aqueous solubility and increasing retention on normal-phase silica or polar stationary phases .

Polar Surface Area
Data to verify
ΔTPSA +20.24 Ų (+41%)
Solubility and chromatographic retention profiles may shift
Predicted values; chromatographic method verification recommended
Polarity Solubility Chromatography

Stereochemical Complexity: Cis/Trans Diastereomerism Introduced by the 4-Hydroxyl Substituent [1]

Unlike 1-aminocyclohexanecarbonitrile (CAS 5496-10-6), which has only one stereogenic center (C1) and exists as a pair of enantiomers with no ring-based diastereomerism, 1-amino-4-hydroxycyclohexanecarbonitrile possesses both C1 and C4 as stereogenic centers, generating cis and trans diastereomers . Published data on the Strecker-type formation of α-aminonitriles from 4-substituted cyclohexanones demonstrate that the diastereofacial selectivity depends on the substituent: trans:cis ratios of 92:8 (4-phenyl), 81:19 (4-t-butyl), and 62:38 (2-methyl) have been reported [1]. Extrapolating this trend to the 4-hydroxy substituent, a non-statistical diastereomeric mixture is expected, requiring stereochemical assignment and potential enrichment during downstream processing — a consideration entirely absent when selecting the non-hydroxylated analog [1].

Diastereomeric Complexity
Class-level inference
2 stereocenters → cis/trans diastereomers
Stereochemical separation becomes mandatory; non-hydroxylated analog has enantiomers only
trans:cis ratios 62:38–92:8 reported for 4-substituted cyclohexanone analogs
Stereochemistry Diastereoselectivity Medicinal chemistry

Orthogonal Functional-Group Reactivity: Sequential Derivatization via the 4-Hydroxyl Handle [1]

The 4-OH group provides a third reactive site beyond the α-amino and nitrile functionalities, enabling orthogonal derivatization strategies not accessible with 1-aminocyclohexanecarbonitrile or 4-hydroxycyclohexanecarbonitrile individually . For example, the hydroxyl can be alkylated to yield 4-alkoxy derivatives while the α-aminonitrile remains intact, serving as a direct precursor to cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts — documented intermediates for insecticidal active substances in patent US 8,680,316 [1]. Neither 1-aminocyclohexanecarbonitrile (lacking the hydroxyl) nor 4-hydroxycyclohexanecarbonitrile (lacking the amino group) can provide this specific three-step sequence: (i) protect/activate amine, (ii) alkylate 4-OH, (iii) deprotect and form ammonium salt [1].

Orthogonal Handles
Reported
3 functional groups vs. 2 in comparators
Enables sequential amine protection, O-alkylation, and salt formation
Exemplified in US 8,680,316 for insecticidal intermediate synthesis
Orthogonal protection Derivatization Etherification

Ring-Size-Dependent Stability of Cyclic α-Aminonitriles: Six-Membered Advantage Over Five-Membered Analogs [1]

A systematic 2019 study demonstrated that five-membered cyclic aminonitriles (e.g., 1-aminocyclopentanecarbonitrile) readily eliminate HCN, particularly with aryl substitution, whereas six-membered analogs (cyclohexane series) are significantly more resistant to this decomposition pathway [1]. Although this stability advantage applies to the entire cyclohexane aminonitrile class including 1-aminocyclohexanecarbonitrile, it is a critical differentiator when a procurement decision involves choosing between a five-membered cyclopentane analog (lower cost, higher availability) and the six-membered cyclohexane scaffold needed for long-synthetic-sequence stability [1].

Ring-Size Stability
Class-level inference
Six-membered ring: stable toward HCN elimination
Six-membered scaffold avoids HCN side reactions during hydrolysis
Qualitative observation; five-membered analogs readily eliminate HCN (Sosnova 2019)
Stability HCN elimination Ring size

Boiling Point Shift and Thermal Processing Window Relative to 4-Hydroxycyclohexanecarbonitrile

The target compound has a predicted boiling point of 304.0 ± 42.0 °C, compared to 270.0 ± 33.0 °C at 760 mmHg for 4-hydroxycyclohexanecarbonitrile (CAS 24056-34-6) — a difference of approximately +34 °C . This elevated boiling point, arising from the additional amino group and its associated hydrogen-bonding capacity, provides a wider thermal window for distillative purification or solvent removal without product loss. However, it also means that vacuum distillation requires higher temperatures or lower pressures than for the non-aminated analog, which should be factored into equipment selection and energy costing .

Boiling Point Window
Data to verify
ΔT_boil ≈ +34 °C
Broader thermal processing window; higher distillation temperature required
Predicted values at 760 mmHg; experimental verification recommended
Boiling point Distillation Thermal stability

Procurement-Driven Application Scenarios for 1-Amino-4-hydroxycyclohexanecarbonitrile [1][2]


Stereochemically Defined Pharmaceutical Intermediate Synthesis

When a synthetic route requires a specific cis or trans diastereomer of a 1-amino-4-substituted cyclohexane scaffold — as in the synthesis of stereoisomerically pure aminocyclohexyl ether drug candidates — 1-amino-4-hydroxycyclohexanecarbonitrile provides the necessary stereochemical complexity. The diastereomeric ratio obtained from Strecker-type aminonitrile formation on 4-substituted cyclohexanones ranges from 62:38 to 92:8 trans:cis depending on substituent identity [1], and the hydroxyl group can subsequently be converted to a leaving group or etherified to yield the final pharmacophore. The non-hydroxylated analog 1-aminocyclohexanecarbonitrile cannot provide this stereochemical handle. [1]

Insecticidal Active Ingredient Intermediate via Orthogonal Alkylation

As explicitly taught in US Patent 8,680,316, cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts are important intermediates for insecticidal active substances, and they are prepared from the corresponding aminonitriles by sequential alkylation of the 4-hydroxyl group and salt formation [2]. Only 1-amino-4-hydroxycyclohexanecarbonitrile possesses both the amino group (for salt formation) and the hydroxyl group (for alkylation) on the same scaffold. Attempting this sequence with either 1-aminocyclohexanecarbonitrile or 4-hydroxycyclohexanecarbonitrile would fail at the alkylation or salt-formation step, respectively. [2]

Aqueous-Phase or Polar-Solvent Reaction Development

With a TPSA of 70.04 Ų — a ~41% increase over 1-aminocyclohexanecarbonitrile (49.80 Ų) — the target compound exhibits enhanced solubility in water and polar organic solvents (methanol, ethanol, DMSO). This makes it the preferred choice for reactions conducted in aqueous or mixed aqueous-organic media, where the non-hydroxylated comparator would require co-solvents or phase-transfer catalysts. The elevated boiling point (304 °C vs. 270 °C for 4-hydroxycyclohexanecarbonitrile) additionally provides a wider operational window for distillative work-up of aqueous reaction mixtures. [1]

α,α-Disubstituted Amino Acid Library Synthesis via Nitrile Hydrolysis

The nitrile group can be hydrolyzed to the corresponding carboxylic acid to yield 1-amino-4-hydroxycyclohexane-1-carboxylic acid — a constrained hydroxy-α,α-disubstituted-α-amino acid building block . This transformation exploits the six-membered ring stability advantage: unlike five-membered aminonitriles, which tend to eliminate HCN during hydrolysis, the cyclohexane scaffold remains intact, enabling reliable conversion without specialized formylation-protection sequences [1]. The resulting amino acid scaffold is valuable for peptide mimetic and conformational constraint studies where both the α-amino acid and the 4-hydroxy constraint are desired. [1]

Application
Selection Property
Validation Focus
Stereochemically defined aminocyclohexyl scaffold synthesis
Diastereomeric complexity (cis/trans)
Diastereomer isolation and stereochemical assignment
Insecticidal intermediate via orthogonal O-alkylation
Orthogonal 4-OH handle availability
Sequential protection, alkylation, and salt formation
Aqueous or polar-solvent reaction development
Enhanced polarity profile
Solubility and chromatographic method optimization
α,α-Disubstituted amino acid building-block synthesis
Six-membered ring HCN elimination resistance
Nitrile hydrolysis without formylation protection
Quote Request

Request a Quote for 1-Amino-4-hydroxycyclohexanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.